

A Comparative Spectroscopic Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Regioisomers

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

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In the field of synthetic organic chemistry and fragrance development, the precise structural elucidation of isomeric compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in the placement of functional groups or substituents, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **2,4-dimethyl-3-cyclohexenecarboxaldehyde** and its potential regioisomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their differentiation using fundamental analytical techniques. The insights herein are grounded in established spectroscopic principles to ensure trustworthy and reproducible analysis.

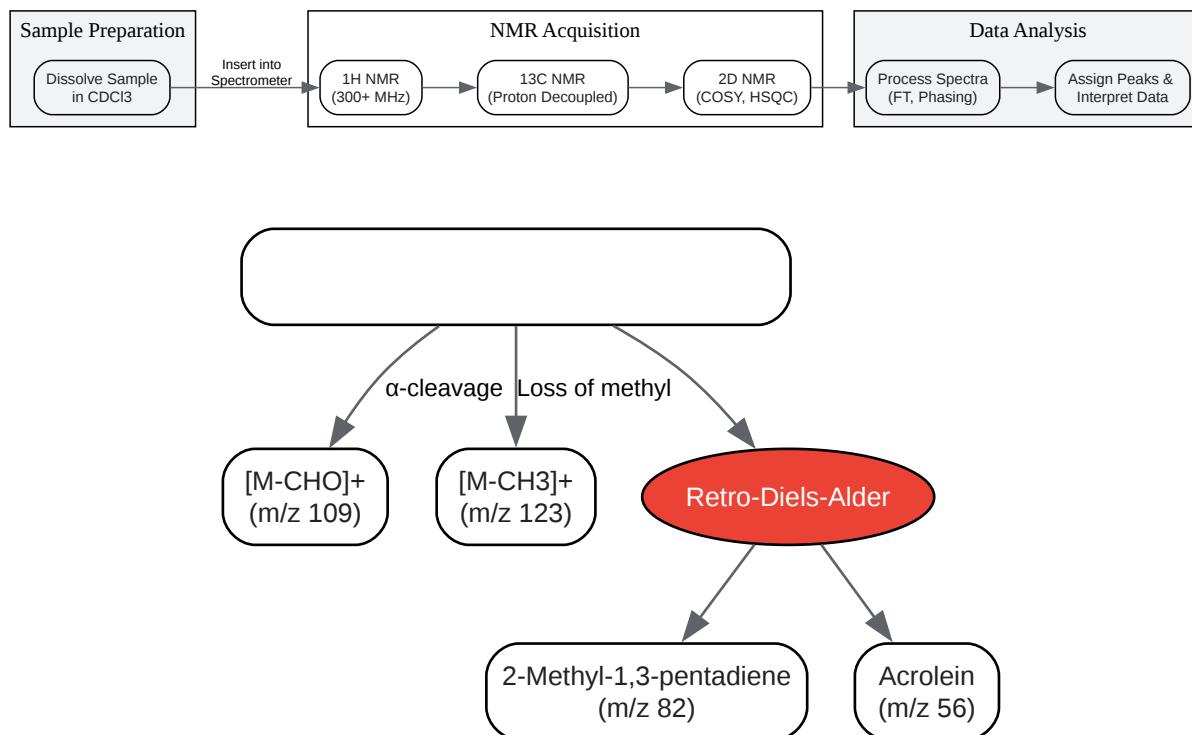
The target molecule, **2,4-dimethyl-3-cyclohexenecarboxaldehyde**, is a key intermediate in the synthesis of various fragrance compounds and other specialty chemicals.^{[1][2]} Its synthesis, typically via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, can sometimes yield a mixture of regioisomers, making robust analytical differentiation essential.^{[1][3]} This guide will focus on the key spectroscopic fingerprints provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to unambiguously distinguish between these closely related structures.

The Challenge of Regioisomer Differentiation

Distinguishing between regioisomers can be a formidable analytical challenge.[4][5][6] While they share the same mass, their subtle structural differences manifest as unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, as it provides detailed information about the chemical environment of individual atoms within a molecule.[7]

Section 1: The Regioisomers in Focus

This guide will compare the expected spectroscopic data for the primary product, **2,4-dimethyl-3-cyclohexenecarboxaldehyde**, against a plausible regioisomer, 3,5-dimethyl-3-cyclohexenecarboxaldehyde. The numbering convention for the cyclohexene ring is critical for the correct interpretation of the spectroscopic data.



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